Ethanol-17O

Description

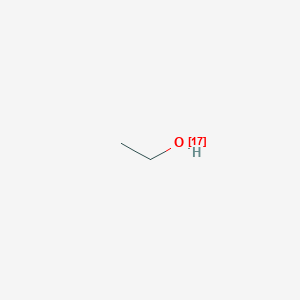

Structure

3D Structure

Properties

IUPAC Name |

ethan(17O)ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[17OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728978 | |

| Record name | Ethan(~17~O)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255043-66-4 | |

| Record name | Ethan(~17~O)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 255043-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethanol-¹⁷O

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethanol-¹⁷O, a stable isotope-labeled form of ethanol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of this unique compound as a tracer in metabolic research, mechanistic studies, and drug discovery.

Introduction to Ethanol-¹⁷O

Ethanol-¹⁷O is a form of ethanol where the common oxygen-16 (¹⁶O) atom in the hydroxyl group is replaced by the stable, heavier isotope oxygen-17 (¹⁷O). As a non-radioactive isotopic tracer, Ethanol-¹⁷O offers a powerful tool for investigating a variety of biological and chemical processes without the complications associated with radioactive isotopes. Its use, in conjunction with analytical techniques such as ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allows for the precise tracking of the ethanol molecule and its metabolites in complex biological systems. This guide will detail the properties, synthesis, and potential applications of Ethanol-¹⁷O in scientific research.

Physicochemical Properties of Ethanol-¹⁷O

The incorporation of the ¹⁷O isotope results in a slight increase in the molecular weight of ethanol, while other physical properties remain largely similar to unlabeled ethanol. The following table summarizes the key quantitative data for Ethanol-¹⁷O.

| Property | Value |

| CAS Number | 255043-66-4 |

| Linear Formula | CH₃CH₂¹⁷OH |

| Molecular Weight | 47.07 g/mol (for 100% ¹⁷O enrichment) |

| Isotopic Purity | Commonly available at 20 atom % ¹⁷O |

| Appearance | Colorless liquid |

| Boiling Point | 78 °C |

| Density | 0.798 g/mL at 25 °C |

| Flash Point | 13 °C |

Synthesis of Ethanol-¹⁷O

While a variety of methods exist for the synthesis of ethanol, the preparation of isotopically labeled Ethanol-¹⁷O requires a strategic approach to incorporate the ¹⁷O isotope efficiently. A common and effective method is the nucleophilic substitution of an ethyl halide with a ¹⁷O-labeled hydroxide. The primary source of the ¹⁷O isotope is commercially available ¹⁷O-enriched water (H₂¹⁷O).

Experimental Protocol: Synthesis of Ethanol-¹⁷O from Iodoethane and ¹⁷O-labeled Sodium Hydroxide

This protocol describes a two-step synthesis of Ethanol-¹⁷O, starting from ¹⁷O-enriched water.

Step 1: Preparation of ¹⁷O-labeled Sodium Hydroxide (Na¹⁷OH)

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), carefully add a stoichiometric amount of sodium metal to ¹⁷O-enriched water (H₂¹⁷O) in an appropriate anhydrous solvent (e.g., tetrahydrofuran). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate. The mixture is stirred until all the sodium metal has reacted to form a solution or suspension of Na¹⁷OH.

-

Solvent Removal: The solvent can be removed under reduced pressure to yield solid Na¹⁷OH, which can be used directly in the next step.

Step 2: Synthesis of Ethanol-¹⁷O

-

Reaction Setup: In a separate reaction vessel, dissolve the prepared Na¹⁷OH in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophilic Substitution: To the solution of Na¹⁷OH, add iodoethane (CH₃CH₂I) dropwise at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Workup and Purification: Upon completion of the reaction, the mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation. The crude Ethanol-¹⁷O can be further purified by fractional distillation to obtain the final product of high purity.

Synthesis Workflow Diagram

Caption: A diagram illustrating the two-step synthesis of Ethanol-¹⁷O.

Analytical Characterization: ¹⁷O NMR Spectroscopy

¹⁷O NMR spectroscopy is a primary analytical technique for the characterization of Ethanol-¹⁷O. Due to the quadrupolar nature of the ¹⁷O nucleus (spin I = 5/2), the NMR signals can be broad; however, for small molecules like ethanol in solution, the lines are typically sharp enough for structural elucidation.

-

Chemical Shift: The ¹⁷O chemical shift is highly sensitive to the local electronic environment. For alcohols, the chemical shift of the hydroxyl oxygen typically falls in the range of -50 to +70 ppm relative to H₂O at 0 ppm. The specific chemical shift of Ethanol-¹⁷O will depend on the solvent and temperature.

-

Coupling: Scalar coupling between ¹⁷O and adjacent protons (¹H) can sometimes be observed, providing further structural information.

Applications in Research and Drug Development

While specific published applications of Ethanol-¹⁷O are not yet widespread, its utility as a stable isotope tracer can be inferred from studies using other ¹⁷O-labeled compounds and isotopically labeled ethanol. Potential applications include:

Metabolic Tracing Studies

Ethanol-¹⁷O can be used as a tracer to follow the metabolic fate of ethanol in vivo and in vitro. By tracking the incorporation of the ¹⁷O label into downstream metabolites using mass spectrometry or ¹⁷O NMR, researchers can elucidate the pathways of ethanol metabolism and their regulation.

Investigating Enzyme Mechanisms and Kinetics

The ¹⁷O label can be used to probe the mechanisms of enzymes involved in ethanol metabolism, such as alcohol dehydrogenase and cytochrome P450 enzymes. Kinetic isotope effect (KIE) studies, where the reaction rate of the ¹⁷O-labeled substrate is compared to the unlabeled substrate, can provide insights into the rate-determining steps of enzymatic reactions.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

In drug development, understanding the metabolic pathways of new chemical entities is crucial. If a drug candidate is metabolized by oxidation, Ethanol-¹⁷O could be used in conjunction with ¹⁷O-labeled water to investigate the source of oxygen atoms in the metabolites. This can help in identifying the specific enzymes responsible for the drug's metabolism.

Hypothetical Experimental Workflow: In Vivo Metabolic Tracer Study

The following diagram illustrates a hypothetical workflow for an in vivo study using Ethanol-¹⁷O to trace ethanol metabolism.

Caption: A workflow for an in vivo metabolic tracer study using Ethanol-¹⁷O.

Safety and Handling

Ethanol-¹⁷O should be handled with the same precautions as unlabeled ethanol. It is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

Ethanol-¹⁷O is a valuable research tool with significant potential in the fields of metabolism, enzymology, and drug development. Its nature as a stable isotope tracer allows for the safe and precise investigation of complex biological and chemical processes. As analytical techniques for detecting stable isotopes continue to advance, the applications of Ethanol-¹⁷O are expected to expand, providing deeper insights into the role of ethanol in health and disease.

physical and chemical properties of Ethanol-17O

An In-depth Technical Guide to the Physical and Chemical Properties of Ethanol-17O

Introduction

This compound (CH₃CH₂¹⁷OH) is a stable, isotopically labeled form of ethanol where the common ¹⁶O atom in the hydroxyl group is replaced by the oxygen-17 isotope. While sharing the fundamental chemical reactivity of standard ethanol, the presence of the NMR-active ¹⁷O nucleus makes it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a detailed overview of its physical, chemical, and spectroscopic properties, with a focus on its applications in mechanistic studies, structural elucidation, and metabolic tracking. The unique nuclear properties of ¹⁷O allow for direct probing of the local chemical environment of the oxygen atom, offering insights unattainable with unlabeled ethanol.

Physical Properties of this compound

The substitution of ¹⁶O with ¹⁷O results in a slight increase in molecular weight but has a minimal effect on the bulk physical properties of the molecule. Therefore, the physical properties of this compound are very similar to those of natural abundance ethanol.

Table 1: Physical Properties of Ethanol

| Property | Value |

|---|---|

| Molecular Formula | C₂H₅¹⁷OH |

| Molecular Weight | 47.07 g/mol |

| Appearance | Clear, colorless liquid[1][2] |

| Odor | Characteristic vinous odor[2] |

| Boiling Point | ~78 °C[3] |

| Melting Point | ~-114 °C[3] |

| Density | ~0.789 g/cm³ at 20 °C |

| Solubility | Miscible with water[1][3] |

| pH | ~7.00 (in aqueous solution)[4] |

Isotopic Effects on Physical Properties:

While bulk properties like boiling and melting points remain largely unchanged, the increased mass of the ¹⁷O isotope can lead to subtle physical differences known as vapor pressure isotope effects (VPIE). Generally, heavier isotopologues exhibit slightly lower vapor pressures at a given temperature.[5][6] This difference is due to changes in the vibrational frequencies of the molecule that affect the intermolecular forces.

Chemical Properties and Reactivity

The chemical reactivity of this compound is identical to that of standard ethanol. The ¹⁷O label, however, serves as a powerful tracer to elucidate reaction mechanisms.

-

Combustion: this compound undergoes complete combustion to produce carbon dioxide and ¹⁷O-labeled water.[3][4] This can be useful in tracing oxygen pathways in combustion studies.

-

C₂H₅¹⁷OH + 3 O₂ → 2 CO₂ + 3 H₂¹⁷O

-

-

Oxidation: Oxidation of this compound with oxidizing agents like acidified potassium dichromate yields acetaldehyde and then acetic acid, with the ¹⁷O label retained on the carbonyl group.[3]

-

Dehydration: Acid-catalyzed dehydration of this compound at high temperatures (e.g., 170°C with concentrated sulfuric acid) produces ethene and H₂¹⁷O.[3] This allows for unambiguous tracking of the hydroxyl oxygen.

-

Esterification: In the Fischer esterification reaction with a carboxylic acid (RCOOH), the ¹⁷O label can definitively prove that the oxygen atom in the water by-product comes from the carboxylic acid, while the ¹⁷O from the alcohol is incorporated into the ester.[3][4]

-

RCOOH + CH₃CH₂¹⁷OH ⇌ RCO¹⁷CH₂CH₃ + H₂O

-

-

Reaction with Active Metals: this compound reacts with active metals like sodium to form sodium ethoxide, liberating hydrogen gas.[4] The ¹⁷O remains in the ethoxide ion.

-

2 CH₃CH₂¹⁷OH + 2 Na → 2 CH₃CH₂¹⁷ONa + H₂

-

Spectroscopic Properties

The primary advantage of using this compound lies in its unique spectroscopic signatures, particularly in ¹⁷O NMR.

¹⁷O Nuclear Magnetic Resonance (NMR) Spectroscopy

Oxygen-17 is the only naturally occurring oxygen isotope with a nuclear spin (I = 5/2) that is NMR-active.[7][8] Its low natural abundance (0.037%) and quadrupolar nature present challenges, often resulting in broad signals.[7][8] However, ¹⁷O NMR is highly sensitive to the local electronic environment, with a chemical shift range spanning over 1600 ppm.[7] For enriched this compound, the hydroxyl oxygen resonance provides direct information about hydrogen bonding and other intermolecular interactions.

Table 2: ¹⁷O NMR Data for this compound

| Parameter | Description |

|---|---|

| Nucleus | ¹⁷O |

| Spin (I) | 5/2 |

| Natural Abundance | 0.037%[7][8] |

| Chemical Shift (δ) | The chemical shift of the hydroxyl group in ethanol is sensitive to solvent and concentration but typically appears in the range of -5 to 10 ppm relative to H₂O. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is very similar to that of standard ethanol, characterized by a strong, broad O-H stretching band and C-O stretching bands.[9][10] The primary difference is a shift in the C-¹⁷O stretching frequency to a lower wavenumber compared to the C-¹⁶O stretch, due to the increased reduced mass of the bond.

Table 3: Key IR Absorption Bands for Ethanol

| Vibration | Wavenumber (cm⁻¹) for ¹⁶O-Ethanol | Expected Shift for ¹⁷O-Ethanol |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3500 (Broad)[10] | Minimal change |

| C-H Stretch | ~2900-3000 | No change |

| C-O Stretch | 1050-1260[10] | Shift to a slightly lower wavenumber |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for this compound appears at an m/z (mass-to-charge ratio) of 47, whereas standard ethanol is at m/z 46.[11] This one-mass-unit shift allows for clear differentiation. Furthermore, any fragment ions that retain the ¹⁷O-labeled hydroxyl group will also be shifted by +1 m/z, providing a powerful tool for studying fragmentation pathways.[11]

Table 4: Key Mass Spectrometry Fragments

| Fragment | m/z (¹⁶O-Ethanol) | m/z (¹⁷O-Ethanol) |

|---|---|---|

| [CH₃CH₂OH]⁺ (Molecular Ion) | 46 | 47 |

| [CH₂OH]⁺ (Loss of CH₃) | 31 | 31 |

| [CH₃CH₂O]⁺ (Loss of H) | 45 | 46 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of an ethyl substrate with ¹⁷O-enriched water (H₂¹⁷O).

-

Reactants: Diethyl sulfate ((C₂H₅)₂SO₄) and ¹⁷O-labeled water (H₂¹⁷O).

-

Procedure: Diethyl sulfate is slowly added to an excess of H₂¹⁷O, often with gentle heating. The mixture is stirred until the reaction is complete.

-

Reaction: (C₂H₅)₂SO₄ + 2 H₂¹⁷O → 2 CH₃CH₂¹⁷OH + H₂SO₄

-

Purification: The resulting this compound is separated from sulfuric acid and unreacted starting materials by distillation. Anhydrous ethanol can be obtained by using a drying agent.[12]

¹⁷O NMR Spectroscopy Protocol

-

Sample Preparation: Due to the low sensitivity of ¹⁷O NMR, samples should be as concentrated as possible.[7] For liquid samples like this compound, running the spectrum neat (undiluted) is ideal. If a solvent is necessary, one free of oxygen atoms (e.g., CCl₄, CDCl₃) should be used.

-

Spectrometer Setup: A high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁷O frequency is required.

-

Acquisition Parameters:

-

A simple one-pulse experiment is typically sufficient.[7]

-

Due to quadrupolar relaxation, the spin-lattice relaxation times (T₁) are very short, allowing for a short relaxation delay (D1) and rapid data acquisition.[13]

-

A large number of scans (NS) is usually necessary to achieve an adequate signal-to-noise ratio.[7]

-

A wide spectral width should be used to encompass the large chemical shift range of ¹⁷O.

-

Visualizations

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Metabolic pathway of this compound, tracking the isotopic label.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Ethanol | CH3CH2OH | CID 702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]

- 8. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docbrown.info [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

Commercial Sourcing and Applications of Ethanol-17O: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological and chemical systems is paramount. Isotopically labeled compounds, such as Ethanol-17O, offer a powerful tool for elucidating metabolic pathways, reaction mechanisms, and drug metabolism. This technical guide provides an in-depth overview of the commercial availability of this compound, its key applications, and detailed experimental considerations.

Commercial Availability of this compound

The primary commercial supplier of this compound is Sigma-Aldrich (a subsidiary of Merck) . For researchers requiring different specifications or larger quantities, Cambridge Isotope Laboratories, Inc. (CIL) offers custom synthesis services for a wide range of stable isotope-labeled compounds, including the potential for custom production of this compound to meet specific research needs.[1]

Below is a summary of the product specifications for this compound available from Sigma-Aldrich.

| Supplier | Product Name | CAS Number | Linear Formula | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | This compound | 255043-66-4 | CH₃CH₂¹⁷O | 20 atom % ¹⁷O | 99% (CP) |

Synthesis of this compound

While detailed proprietary synthesis methods are not publicly disclosed by commercial suppliers, the synthesis of ¹⁷O-labeled alcohols can be achieved through established organic chemistry reactions. A common conceptual approach involves the acid-catalyzed hydration of ethylene using ¹⁷O-enriched water (H₂¹⁷O) as the labeling agent.

A generalized synthetic scheme is presented below. It is important to note that specific reaction conditions, such as temperature, pressure, and catalyst choice, are critical for optimizing yield and isotopic incorporation.

References

17O isotopic enrichment methods for ethanol

An In-depth Technical Guide to ¹⁷O Isotopic Enrichment Methods for Ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the isotopic enrichment of ethanol with Oxygen-17 (¹⁷O). Given the low natural abundance of ¹⁷O (≈0.038%), enrichment is essential for its use in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in metabolic studies and reaction mechanism analysis. This document details the core methodologies, presents representative experimental protocols, and offers a comparative summary to aid researchers in selecting the most appropriate method for their application.

Introduction to ¹⁷O Isotope Enrichment

Oxygen-17 is the only stable oxygen isotope with a non-zero nuclear spin (I = 5/2), making it NMR-active. This property allows for direct probing of the chemical environment of oxygen atoms in molecules. However, its extremely low natural abundance presents a significant challenge, necessitating isotopic labeling to achieve sufficient signal for detection. ¹⁷O-enriched ethanol (CH₃CH₂¹⁷OH) is a valuable tool in drug development and mechanistic chemistry for studying enzyme kinetics, solvent-substrate interactions, and metabolic pathways.

The primary challenge in ethanol enrichment lies in efficiently and cost-effectively incorporating the ¹⁷O isotope into the hydroxyl group. The principal methods to achieve this are through post-synthesis isotopic exchange or via de novo synthesis using an enriched precursor.

Method 1: Acid-Catalyzed Isotopic Exchange

The most direct and common conceptual approach for ¹⁷O labeling of alcohols is the acid-catalyzed exchange with ¹⁷O-enriched water (H₂¹⁷O). This method leverages a reversible equilibrium reaction to transfer the ¹⁷O isotope from water to the alcohol.

2.1 Principle of Operation

The oxygen exchange is facilitated by protonation of the ethanol's hydroxyl group by an acid catalyst (e.g., H₂SO₄, HCl, or a solid acid resin). The protonated alcohol then readily eliminates a water molecule (H₂¹⁶O) to form a transient carbocation or an activated complex. This intermediate is then attacked by a molecule of ¹⁷O-enriched water. Deprotonation of this new complex yields the ¹⁷O-enriched ethanol and regenerates the acid catalyst.

The reaction is an equilibrium process: CH₃CH₂¹⁶OH + H₂¹⁷O ⇌ CH₃CH₂¹⁷OH + H₂¹⁶O

To drive the equilibrium towards the desired product, a significant molar excess of H₂¹⁷O is typically used. The final level of ¹⁷O enrichment is determined by the isotopic abundance of the water used and the stoichiometry of the reaction mixture at equilibrium.

2.2 Experimental Protocol (Representative)

Disclaimer: This is a representative protocol based on established principles of acid-catalyzed isotopic exchange in alcohols. Researchers should optimize conditions based on available reagents and analytical capabilities.

-

Reagent Preparation:

-

Prepare a mixture of ¹⁷O-enriched water (e.g., 20-40 atom % ¹⁷O) and absolute ethanol (e.g., 200 proof) in a molar ratio of at least 5:1 (H₂¹⁷O:Ethanol) in a dried, round-bottom flask equipped with a magnetic stir bar.

-

Note: The higher the isotopic enrichment of the water and the greater its molar excess, the higher the final enrichment of the ethanol will be.

-

-

Catalyst Addition:

-

Under inert atmosphere (e.g., Argon or Nitrogen) to prevent contamination from atmospheric moisture, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄). A typical catalyst loading is 0.1-0.5 mol % relative to the ethanol.

-

Alternatively, an acidic ion-exchange resin (e.g., Amberlyst-15) can be used for easier separation post-reaction.

-

-

Reaction Conditions:

-

Seal the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 80-90 °C, depending on the precise mixture composition) with vigorous stirring.

-

Allow the reaction to proceed for 24-48 hours to ensure equilibrium is reached. The optimal time should be determined empirically.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

If a liquid acid catalyst was used, neutralize it by adding a slight excess of a base, such as anhydrous sodium carbonate (Na₂CO₃), and stir for 1 hour. If a solid acid resin was used, simply filter it off.

-

The primary challenge is separating the ¹⁷O-ethanol from the large excess of H₂¹⁷O/H₂¹⁶O. This is typically achieved via fractional distillation, taking advantage of the difference in boiling points between ethanol (78 °C) and water (100 °C).

-

To obtain anhydrous ¹⁷O-ethanol, the distilled product may need further drying, for example, by passing it over activated molecular sieves (3Å).

-

-

Analysis:

-

The final ¹⁷O enrichment level should be determined by ¹⁷O NMR spectroscopy or mass spectrometry.

-

2.3 Visualization: Isotopic Exchange Workflow

An In-Depth Technical Guide to ¹⁷O NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Oxygen-17 (¹⁷O) NMR spectroscopy, while historically challenged by the isotope's low natural abundance and quadrupolar nature, has emerged as a powerful tool for elucidating the structure, dynamics, and function of a vast array of chemical and biological systems. Its unique sensitivity to the local electronic environment of oxygen atoms provides invaluable insights that are often inaccessible through other analytical techniques. This guide offers a comprehensive overview of the core principles, experimental protocols, and advanced applications of ¹⁷O NMR, with a particular focus on its utility in research and drug development.

Core Principles of ¹⁷O NMR Spectroscopy

The oxygen atom possesses only one NMR-active stable isotope, ¹⁷O.[1] Its nuclear properties, summarized in Table 1, are central to understanding the capabilities and challenges of ¹⁷O NMR spectroscopy.

Table 1: Nuclear Properties of the ¹⁷O Isotope

| Property | Value |

| Natural Abundance (%) | 0.037 |

| Nuclear Spin (I) | 5/2 |

| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | -3.62808 |

| Quadrupole Moment (Q) (10⁻²⁸ m²) | -2.558 x 10⁻² |

| Receptivity relative to ¹H | 1.11 x 10⁻⁵ |

| Receptivity relative to ¹³C | 0.065 |

The most significant challenges in ¹⁷O NMR arise from its very low natural abundance (0.037%) and the fact that it is a quadrupolar nucleus (spin I = 5/2).[2][3] The low abundance necessitates isotopic enrichment for most applications to achieve a sufficient signal-to-noise ratio.[1][4] The non-spherical charge distribution of the quadrupolar nucleus interacts with the local electric field gradient (EFG), leading to rapid nuclear relaxation and, consequently, broad NMR signals.[4][5] This line broadening can be particularly severe for large molecules in solution.[1][6]

However, the quadrupolar nature of ¹⁷O also offers a distinct advantage: the interaction is highly sensitive to the local electronic environment, making ¹⁷O NMR an exquisite probe of subtle changes in chemical bonding, hydrogen bonding, and molecular dynamics.[4] Furthermore, ¹⁷O NMR benefits from a very wide chemical shift range, spanning over 1600 ppm, which often allows for the resolution of signals from chemically distinct oxygen sites despite the inherent line broadening.[2][3]

Figure 1: Relationship between ¹⁷O nuclear properties and spectral characteristics.

Experimental Protocols

Successful ¹⁷O NMR spectroscopy hinges on careful sample preparation and the selection of appropriate NMR techniques.

Sample Preparation and ¹⁷O Isotopic Enrichment

Due to the low natural abundance of ¹⁷O, isotopic enrichment is a critical first step for the majority of experiments.[1] The level of enrichment required depends on the sample and the specific experiment, with levels as low as 6 atom % being sufficient in some solid-state studies.[1]

General Isotopic Labeling Protocol (Mechanochemical Synthesis):

This method is particularly useful for enriching organic molecules and has been demonstrated for the synthesis of ¹⁷O-enriched calcium oxalate.[7]

-

Precursor Selection: Choose a suitable precursor molecule that allows for the introduction of oxygen from an enriched source. For carboxylic acids, an ester derivative is often used.[7]

-

Enriched Water: Utilize ¹⁷O-enriched water (H₂¹⁷O) as the source of the isotope.

-

In Situ Generation of Labeled Hydroxide: React the H₂¹⁷O with a strong base (e.g., sodium ethoxide) to generate labeled hydroxide ions (H¹⁷O⁻) in situ.[7]

-

Mechanochemical Reaction: Perform the saponification reaction in a ball mill. The mechanical action facilitates the reaction between the ester and the labeled hydroxide, leading to the incorporation of ¹⁷O into the carboxylate group.[7]

-

Purification: Purify the ¹⁷O-labeled product using standard chemical techniques.

Solution-State NMR Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that does not contain oxygen to avoid a large, overlapping solvent signal.

-

Concentration: Prepare a highly concentrated solution of the ¹⁷O-labeled analyte to maximize the signal.[3]

-

Reference Standard: D₂O is commonly used as an external reference standard (δ = 0 ppm).[8]

Solid-State NMR Sample Preparation:

-

Sample Packing: The powdered, ¹⁷O-enriched sample is packed into a zirconia rotor.

-

Rotor Size: The choice of rotor diameter (e.g., 2.5 mm, 3.2 mm) depends on the desired spinning speed and the amount of sample available.[7]

Figure 2: General experimental workflow for ¹⁷O NMR.

Key Experimental Techniques

The choice of NMR technique depends on the physical state of the sample and the information sought.

Solution-State ¹⁷O NMR:

For small molecules that tumble rapidly in solution, the quadrupolar interaction is averaged out, leading to relatively sharp signals.[3] However, for larger molecules, such as proteins and drug-target complexes, the slow tumbling results in very broad lines. To overcome this, the Quadrupole Central Transition (QCT) NMR technique has been developed.[9] This approach takes advantage of the fact that the central transition (+1/2 ↔ -1/2) has a longer relaxation time than the satellite transitions, resulting in a narrower signal.[9] High magnetic fields are crucial for the success of QCT NMR.[9]

Solid-State ¹⁷O NMR:

In the solid state, the quadrupolar interaction is not averaged by molecular tumbling, leading to very broad spectral lines. Several techniques are employed to narrow these lines and enhance resolution:

-

Magic Angle Spinning (MAS): The sample is spun at a high frequency at an angle of 54.7° with respect to the magnetic field. This averages the anisotropic interactions, including the second-order quadrupolar interaction, leading to narrower lines.[1]

-

Advanced Pulse Sequences: For further line narrowing and spectral simplification, more advanced techniques are often necessary.

-

Double-Frequency Sweep (DFS): An enhancement scheme that can improve signal intensity.

-

Multiple-Quantum Magic-Angle Spinning (MQMAS): A two-dimensional experiment that correlates the multiple-quantum and single-quantum transitions, providing high-resolution spectra in the indirect dimension. This technique is particularly powerful for resolving signals from multiple oxygen sites in complex materials.

-

Figure 3: Simplified logical flow of an MQMAS pulse sequence.

Table 2: Typical Experimental Parameters for Solid-State ¹⁷O NMR

| Parameter | Typical Value(s) | Reference(s) |

| Magnetic Field Strength (T) | 9.4, 14.1, 18.8, 35.2 | [10] |

| Magic Angle Spinning (MAS) Frequency (kHz) | 16, 18 | [10] |

| Excitation Pulse Length (µs) | 1.0 | [7] |

| Recycle Delay (s) | 1 - 20 | [11] |

| ¹H Decoupling | SPINAL-64 | [10] |

Data Presentation: ¹⁷O NMR Chemical Shifts

The chemical shift (δ) in ¹⁷O NMR is highly sensitive to the local electronic environment. Table 3 provides a summary of typical chemical shift ranges for various oxygen-containing functional groups.

Table 3: ¹⁷O NMR Chemical Shift Ranges for Common Functional Groups (Referenced to H₂O at 0 ppm)

| Functional Group | Chemical Shift Range (ppm) | Reference(s) |

| Alcohols (-OH) | -50 to +70 | [12] |

| Ethers (-O-) | -20 to +90 | [12] |

| Acetals | 10 to 100 | [12] |

| Peroxides (-O-O-) | 170 to 280 | [12] |

| Sulfoxides (S=O) | 0 to 20 | [12] |

| Organic Sulfates ((-O)₂SO₂²⁻) | 130 to 160 | [12] |

| Carboxylic Acids & Esters (C=O) | 250 to 400 | [1] |

| Ketones & Aldehydes (C=O) | 500 to 600 | [13] |

| Polyoxides (central O) | 420 to 570 | [13] |

| Polyoxides (terminal O) | 170 to 310 | [13] |

Applications in Research and Drug Development

The unique sensitivity of ¹⁷O NMR makes it a valuable tool in various scientific disciplines, including drug discovery and development.

-

Structural Biology: ¹⁷O NMR can be used to probe the structure and dynamics of proteins and other biological macromolecules.[6] It is particularly useful for studying hydrogen bonding networks, which are crucial for maintaining protein structure and function.

-

Drug-Target Interactions: By selectively labeling a drug molecule or its target protein with ¹⁷O, it is possible to directly observe the binding event and characterize the local environment of the oxygen atom upon complex formation. This can provide crucial information for structure-activity relationship (SAR) studies and rational drug design.

-

Materials Science: In materials science, ¹⁷O NMR is used to characterize the structure of a wide range of inorganic materials, including glasses, ceramics, and catalysts. It provides information on the connectivity of oxygen atoms and the nature of the metal-oxygen bonds.

-

Mechanistic Studies: The sensitivity of ¹⁷O chemical shifts to changes in bonding allows for the elucidation of reaction mechanisms. For example, it has been used to follow the course of mechanochemical reactions.[7]

Conclusion

¹⁷O NMR spectroscopy, though technically demanding, offers a unique and powerful window into the chemical and physical properties of oxygen-containing compounds. The continued development of high-field magnets, advanced pulse sequences, and efficient isotopic labeling strategies is expanding the applicability of this technique to increasingly complex systems. For researchers, scientists, and drug development professionals, a solid understanding of the principles and methodologies of ¹⁷O NMR is essential for harnessing its full potential to solve challenging scientific problems.

References

- 1. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 2. (17O) Oxygen NMR [chem.ch.huji.ac.il]

- 3. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]

- 4. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Abundance 17O NMR Spectroscopy of Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Periodic Table: Oxygen NMR [imserc.northwestern.edu]

- 9. Quadrupole central transition 17O NMR spectroscopy of biological macromolecules in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 12. science-and-fun.de [science-and-fun.de]

- 13. s3.smu.edu [s3.smu.edu]

An In-depth Technical Guide to the Application of 17O-Labeled Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stable oxygen isotope, ¹⁷O, is a powerful but often underutilized tool in chemical and biological research. Its unique nuclear properties, namely a nuclear spin of 5/2 and a very low natural abundance of 0.037%, make it particularly amenable to isotopic labeling studies.[1] This guide provides a comprehensive overview of the benefits of using ¹⁷O-labeled compounds, with a focus on their application in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the quantitative advantages, experimental considerations, and practical applications of ¹⁷O labeling in elucidating molecular structure, dynamics, and metabolic pathways.

Core Benefits of ¹⁷O Labeling

The primary advantage of using ¹⁷O-labeled compounds stems from the ability to introduce a specific, detectable marker at oxygen positions within a molecule. This allows researchers to overcome the inherent insensitivity of natural abundance ¹⁷O NMR and to selectively track the fate of oxygen atoms in complex chemical and biological systems.

Enhanced NMR Sensitivity and Resolution

Due to its low natural abundance, obtaining a detectable ¹⁷O NMR signal from unlabeled compounds is often challenging.[1] Isotopic enrichment with ¹⁷O dramatically enhances the signal-to-noise ratio, enabling the acquisition of high-quality spectra in a reasonable timeframe. While ¹⁷O is a quadrupolar nucleus, which can lead to broad resonance lines, modern high-field NMR spectrometers and specialized pulse sequences can mitigate these effects, providing sharp and informative spectra.[1][2]

Probing Molecular Structure and Dynamics

The chemical shift of ¹⁷O is highly sensitive to its local electronic environment, spanning a range of over 1000 ppm.[3] This sensitivity makes ¹⁷O NMR an excellent probe for studying:

-

Hydrogen Bonding: The ¹⁷O chemical shift is significantly influenced by hydrogen bonding interactions, providing valuable insights into intra- and intermolecular associations.

-

Protein Structure and Folding: Site-specific labeling of amino acid residues with ¹⁷O allows for the characterization of local protein structure and conformational changes during folding or ligand binding.[1]

-

Enzyme Mechanisms: By labeling substrates or intermediates, researchers can directly observe the chemical transformations occurring at the enzyme's active site.

Tracing Metabolic Pathways and Reaction Mechanisms with Mass Spectrometry

In mass spectrometry, the incorporation of a heavier ¹⁷O isotope results in a predictable mass shift in the molecular ion and its fragments. This allows for:

-

Metabolic Flux Analysis: By providing cells or organisms with ¹⁷O-labeled substrates, the incorporation of the isotope into downstream metabolites can be traced, providing a detailed map of metabolic pathways.

-

Elucidation of Reaction Mechanisms: The position of the ¹⁷O label in the products of a chemical reaction can provide unambiguous evidence for a proposed mechanism, such as identifying the origin of oxygen atoms in oxidation or hydrolysis reactions.

-

Kinetic Isotope Effects: The difference in reaction rates between ¹⁶O- and ¹⁷O-containing molecules can provide information about the transition state of a reaction.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the use of ¹⁷O-labeled compounds in research.

Table 1: Comparison of Nuclear Properties for Select Nuclei

| Property | ¹H | ¹³C | ¹⁵N | ¹⁷O |

| Natural Abundance (%) | 99.98 | 1.1 | 0.37 | 0.037 |

| Nuclear Spin (I) | 1/2 | 1/2 | 1/2 | 5/2 |

| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 26.75 | 6.73 | -2.71 | -3.63 |

| Relative Sensitivity (at natural abundance) | 1.00 | 1.76 x 10⁻⁴ | 1.04 x 10⁻⁵ | 1.08 x 10⁻⁵ |

This table highlights the significantly lower natural abundance of ¹⁷O compared to other common nuclei used in NMR.

Table 2: Typical ¹⁷O NMR Chemical Shift Ranges for Common Functional Groups

| Functional Group | Chemical Shift Range (ppm) |

| Alcohols (-OH) | -50 to +70 |

| Ethers (-O-) | -20 to +90 |

| Esters (C=O)-O- | 100 to 220 (C-O), 330 to 385 (C=O) |

| Carboxylic Acids (-COOH) | 225 to 250 |

| Ketones (R₂C=O) | 545 to 580 |

| Aldehydes (R-CH=O) | 545 to 625 |

| Amides (R₂N-C=O) | 265 to 320 |

| Nitro (R-NO₂) | 410 to 440 |

Reference: H₂O at 0 ppm. These ranges demonstrate the wide chemical shift dispersion of ¹⁷O, which aids in resolving different oxygen environments.

Experimental Protocols

Protocol 1: ¹⁷O NMR of a Labeled Biological Sample

1. Sample Preparation: a. Labeling: Introduce the ¹⁷O-labeled compound (e.g., amino acid, substrate) into the biological system (e.g., cell culture, purified protein solution). The method of labeling will depend on the specific research question. For proteins, this may involve expression in media containing ¹⁷O-labeled precursors.[1] b. Purification: Purify the labeled biomolecule of interest to remove any unlabeled species and other contaminants. c. Solubilization: Dissolve the purified, labeled sample in a suitable deuterated solvent (e.g., D₂O, deuterated buffer) to a concentration that provides an adequate signal-to-noise ratio. For ¹H and ¹H-observed NMR, it is recommended to dissolve between 2 and 10 mg in between 0.6 and 1 mL of solvent.[4] d. Filtration: Filter the sample to remove any particulate matter that could degrade spectral quality.[4]

2. NMR Data Acquisition: a. Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁷O frequency. b. Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Pulse Sequence Selection: Employ a suitable pulse sequence. For simple spectra, a one-pulse experiment may be sufficient. For quadrupolar nuclei like ¹⁷O, specialized sequences like the double frequency sweep can be beneficial for enhancing signal and reducing artifacts. d. Acquisition Parameters:

- Spectral Width: Set a wide spectral width to encompass the entire expected range of ¹⁷O chemical shifts.

- Pulse Width: Calibrate the 90° pulse width for ¹⁷O.

- Acquisition Time: Set an appropriate acquisition time to ensure good digital resolution.

- Recycle Delay: Use a recycle delay that is at least 5 times the longest T₁ relaxation time of the ¹⁷O nuclei of interest to ensure full relaxation and allow for quantitative analysis.

- Number of Scans: Acquire a sufficient number of scans to achieve the desired signal-to-noise ratio. This can range from thousands to millions of scans depending on the sample concentration and enrichment level.

3. Data Processing: a. Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID). b. Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes. c. Baseline Correction: Apply a baseline correction to remove any distortions. d. Referencing: Reference the chemical shifts to an external standard, typically D₂O at 0 ppm.

Protocol 2: ¹⁷O Isotope Ratio Mass Spectrometry

1. Sample Preparation: a. Labeling: Introduce the ¹⁷O-labeled compound into the system under investigation. b. Extraction and Derivatization: Extract the metabolites or compounds of interest from the biological matrix. Derivatization may be necessary to improve volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS). c. Purification: Purify the analyte to remove interfering substances.

2. Mass Spectrometry Analysis: a. Instrumentation: Utilize an isotope ratio mass spectrometer (IRMS) or a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR). An IRMS is specifically designed for high-precision measurement of isotope ratios. b. Sample Introduction: Introduce the sample into the mass spectrometer. For IRMS, this typically involves converting the sample into a simple gas (e.g., CO₂) through combustion or thermal conversion.[5] c. Ionization: Ionize the sample molecules. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is often used for liquid chromatography-mass spectrometry (LC-MS). d. Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z). The instrument must have sufficient resolution to distinguish between the ¹⁶O- and ¹⁷O-containing isotopologues. e. Detection: Detect the abundance of each isotopologue. IRMS systems often use multiple Faraday cup detectors to simultaneously measure the ion beams of different isotopes.[6]

3. Data Analysis: a. Isotope Ratio Calculation: Calculate the ratio of the abundance of the ¹⁷O-containing isotopologue to the ¹⁶O-containing isotopologue. b. Correction for Natural Abundance: Correct the measured isotope ratios for the natural abundance of ¹⁷O and other isotopes (e.g., ¹³C, ²H) that may contribute to the measured m/z values. c. Metabolic Modeling: For metabolic tracing studies, use the corrected isotope ratios to model the flux through different metabolic pathways.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of ¹⁷O-labeled compounds.

Caption: Tracing ¹⁷O through glycolysis and the TCA cycle.

Caption: General workflow for a ¹⁷O NMR experiment.

Caption: Relationship between ¹⁷O properties and applications.

Conclusion

The use of ¹⁷O-labeled compounds offers a unique and powerful approach to address a wide range of scientific questions in chemistry and biology. The ability to selectively introduce an NMR- and MS-active oxygen isotope provides unparalleled insights into molecular structure, dynamics, and metabolism. While the low natural abundance of ¹⁷O necessitates isotopic enrichment, the wealth of information that can be obtained from ¹⁷O-labeling studies often justifies the additional synthetic effort. As NMR and MS technologies continue to advance, the application of ¹⁷O-labeled compounds is poised to become an increasingly valuable tool for researchers, scientists, and drug development professionals.

References

- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17O NMR studies of organic and biological molecules in aqueous solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. ap.smu.ca [ap.smu.ca]

- 6. ethz.ch [ethz.ch]

safety and handling of isotopically labeled ethanol

An In-Depth Technical Guide to the Safety and Handling of Isotopically Labeled Ethanol

This guide provides comprehensive information on the safe handling, storage, and application of isotopically labeled ethanol for researchers, scientists, and professionals in drug development. It covers key safety protocols, experimental methodologies, and the underlying principles of using isotopic tracers in biological systems.

Safety and Hazard Information

Ethanol is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[1][2][3] When working with any form of ethanol, including its isotopically labeled variants, it is crucial to adhere to strict safety protocols.

General Hazards

-

Flammability: Ethanol has a low flash point, meaning it can ignite at low temperatures.[1][4][5][6] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2][6]

-

Health Hazards: Exposure can cause irritation to the eyes, skin, and respiratory tract.[1][4] Ingestion and inhalation may lead to symptoms such as headache, dizziness, drowsiness, nausea, and in high concentrations, central nervous system depression and coma.[4][7]

-

Reactivity: Ethanol is incompatible with strong oxidizing agents, peroxides, acids, and alkali metals.[8]

Specific Considerations for Isotopically Labeled Ethanol

Isotopically labeled ethanol can be classified into two main categories: those with stable isotopes (e.g., ¹³C, ²H/D) and those with radioactive isotopes (e.g., ³H, ¹⁴C).

-

Stable Isotopes: These do not emit radiation and are considered non-hazardous from a radiological standpoint.[9][10] The primary hazards are the chemical properties of ethanol itself.

-

Radioactive Isotopes: These emit radiation and require additional safety measures to protect against radiation exposure.[10][11] The principle of ALARA (As Low As Reasonably Achievable) should always be applied.[12] This includes using appropriate shielding, minimizing exposure time, and maintaining a safe distance from the radioactive source.

Personal Protective Equipment (PPE) and Handling

When handling isotopically labeled ethanol, the following PPE should be worn:

-

Gloves: To prevent skin contact.

-

Safety Goggles/Face Shield: To protect the eyes from splashes.[13]

-

Lab Coat: To protect clothing.

-

Respiratory Protection: May be necessary in case of inadequate ventilation.[14]

Work should be conducted in a well-ventilated area, preferably within a fume hood, especially when working with volatile or radioactive compounds.[14][15]

Storage and Disposal

-

Storage: Ethanol should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[13][14][16][17] Protect from sunlight.[14]

-

Disposal: Waste disposal must comply with local, regional, and national regulations.[3][6] Radioactive waste requires specialized disposal procedures as dictated by institutional radiation safety protocols.

Quantitative Data

The physical and chemical properties of ethanol are summarized in the table below. Note that isotopic labeling results in a slight increase in molecular weight but does not significantly alter the macroscopic physical properties.

| Property | Value | References |

| Chemical Formula | C₂H₆O | [4] |

| Molecular Weight (Unlabeled) | 46.07 g/mol | [6] |

| Molecular Weight (¹³C₂-ethanol) | 48.08 g/mol | [16] |

| Appearance | Clear, colorless liquid | [4][8] |

| Odor | Characteristic alcohol-like | [4][8] |

| Boiling Point | 78.5 °C | [4][5][8] |

| Melting Point | -114 °C | [4] |

| Flash Point | 9-12 °C | [1][4][6] |

| Specific Gravity | 0.79 - 0.8 | [4][5] |

| Vapor Density | 1.59 - 1.6 (Air = 1.0) | [1][5] |

| Solubility in Water | Miscible | [1][4][8] |

Experimental Protocols and Applications

Isotopically labeled ethanol is a powerful tool for tracing the metabolic fate of ethanol in biological systems.[9][18][19] These tracer experiments provide insights into metabolic fluxes, pathway contributions, and reaction kinetics.[9]

Principle of Isotopic Tracing

Isotope labeling involves replacing one or more atoms in a molecule with their isotopes.[19] The labeled molecule is then introduced into a biological system, and its journey is tracked using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[9][10][19]

General Protocol for an In Vivo Tracer Study

-

Precursor Administration: A known quantity of isotopically labeled ethanol is administered to the subject, typically orally or via intravenous infusion.

-

Sample Collection: Biological samples (e.g., blood, urine, breath) are collected at specific time points.[20][21]

-

Sample Preparation: Samples are processed to isolate and purify the metabolites of interest.

-

Analysis: The isotopic enrichment in the parent compound and its metabolites is quantified using MS or NMR.

-

Pharmacokinetic Modeling: The data is used to develop pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion of ethanol.[20][22]

Application in Drug Development

Understanding the metabolic pathways of ethanol is crucial in drug development due to potential drug-alcohol interactions. Isotopic labeling studies can elucidate how co-administered drugs affect ethanol metabolism and vice versa.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of isotopically labeled ethanol.

Ethanol Metabolism Pathway

Caption: Primary oxidative metabolic pathway of ethanol in the liver.

Experimental Workflow for a Tracer Study

Caption: General experimental workflow for an in vivo isotopic tracer study.

References

- 1. ehss.syr.edu [ehss.syr.edu]

- 2. guttmanenergy.com [guttmanenergy.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethanol (ethyl alcohol) - DCCEEW [dcceew.gov.au]

- 5. ncdoi.com [ncdoi.com]

- 6. safetymanagementkey.com [safetymanagementkey.com]

- 7. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 8. Ethanol | 64-17-5 [chemicalbook.com]

- 9. fiveable.me [fiveable.me]

- 10. m.youtube.com [m.youtube.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Radioisotope Safety | Environmental Health & Safety [bu.edu]

- 13. nedstar.com [nedstar.com]

- 14. chemos.de [chemos.de]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. Ethanol (1-¹³C, 99%) <6% HâO - Cambridge Isotope Laboratories, CLM-344-0.5 [isotope.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Isotopic probes into pathways of ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 20. Pharmacokinetic Analysis of Ethanol in a Human Study: New Modification of Mathematic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics of ethanol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 17O Isotope Tracer Experiments: History, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, core methodologies, and significant applications of Oxygen-17 (¹⁷O) isotope tracer experiments. As the only stable, NMR-active oxygen isotope, ¹⁷O provides a unique window into a vast array of biological and chemical processes, offering unparalleled insights into metabolic pathways, enzyme mechanisms, and protein structure. This document provides detailed experimental protocols, summarizes key quantitative data, and visualizes complex processes to empower researchers in leveraging this powerful technique.

A Brief History of ¹⁷O in Tracer Studies

The journey of ¹⁷O from a rare atmospheric isotope to a sophisticated tool in biochemical research is a testament to advancements in analytical instrumentation and isotopic labeling techniques. First discovered in 1929, its utility as a tracer was initially limited by its low natural abundance (0.037%) and the technical challenges of enrichment and detection.[1][2] The development of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) in the mid-20th century paved the way for its application in scientific investigations.

Early applications in the 1980s focused on the fundamental principles of isotope labeling, with researchers developing methods to incorporate ¹⁷O into amino acids and peptides.[3] These foundational studies enabled the use of ¹⁷O NMR to probe the chemical environments of oxygen atoms within biological molecules.[1][3] The subsequent decades saw the expansion of ¹⁷O tracer applications into diverse fields, including the study of enzyme kinetics, the elucidation of metabolic pathways, and in vivo imaging of cerebral oxygen metabolism.[4]

Core Methodologies: From Labeling to Detection

Successful ¹⁷O tracer experiments hinge on two critical stages: the efficient incorporation of the ¹⁷O isotope into the molecule or system of interest and the sensitive and accurate detection of the isotopic label.

¹⁷O Isotopic Labeling Protocols

The method of ¹⁷O labeling is dictated by the target molecule and the experimental question.

Early and foundational methods for labeling amino acids and peptides with ¹⁷O often involve acid-catalyzed exchange or saponification reactions using ¹⁷O-enriched water (H₂¹⁷O).[3]

Experimental Protocol: Acid-Catalyzed Exchange for Amino Acid Labeling

-

Dissolution: Dissolve the amino acid of interest in a solution of ¹⁷O-enriched water (e.g., 20-40% enrichment).

-

Acidification: Add a strong acid catalyst, such as hydrochloric acid (HCl), to the solution to facilitate the oxygen exchange reaction at the carboxyl group.

-

Incubation: Heat the mixture at an elevated temperature (e.g., 80-100°C) for a specified period (e.g., 24-72 hours) in a sealed reaction vessel to prevent the loss of enriched water.

-

Neutralization and Isolation: After the exchange reaction, neutralize the solution with a base (e.g., sodium hydroxide). The ¹⁷O-labeled amino acid can then be isolated and purified using techniques like crystallization or chromatography.

-

Enrichment Confirmation: The level of ¹⁷O enrichment is typically determined by mass spectrometry or NMR spectroscopy.[5]

A more recent and efficient method involves mechanochemical saponification, which can achieve high enrichment levels in a shorter time and with smaller quantities of expensive ¹⁷O-labeled water.[5]

For in vivo metabolic studies, particularly for measuring the cerebral metabolic rate of oxygen (CMRO₂), animals are made to inhale ¹⁷O-enriched oxygen gas (¹⁷O₂). The labeled oxygen is then metabolized, primarily through mitochondrial respiration, to produce ¹⁷O-labeled water (H₂¹⁷O), which can be detected by NMR.

Experimental Protocol: In Vivo ¹⁷O₂ Inhalation for CMRO₂ Measurement in Rodents

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and secure it in a stereotactic frame to minimize motion during imaging. Monitor vital signs such as respiration and body temperature throughout the experiment.

-

Gas Delivery System: Place the animal on a specialized breathing apparatus that allows for the controlled delivery of gas mixtures. This system typically includes a ventilator and a rebreathing circuit to conserve the expensive ¹⁷O₂ gas.

-

Baseline Measurement: Acquire baseline NMR spectra or images of the region of interest (e.g., the brain) while the animal breathes a standard air mixture (e.g., 30% O₂, 70% N₂O).

-

¹⁷O₂ Inhalation: Switch the gas mixture to one containing a high concentration of ¹⁷O₂ gas (e.g., 70% ¹⁷O₂). The duration of inhalation is typically short, on the order of a few minutes.

-

Dynamic NMR Acquisition: Continuously acquire NMR data throughout the baseline and inhalation periods to monitor the dynamic changes in the H₂¹⁷O signal as it is produced through metabolic activity.

-

Data Analysis: The rate of increase in the H₂¹⁷O signal is used to calculate the CMRO₂. This calculation often involves mathematical modeling to account for factors such as cerebral blood flow and the arterial input function.

Detection and Analysis Techniques

The choice of analytical technique depends on the nature of the ¹⁷O-labeled molecule and the information sought.

¹⁷O NMR spectroscopy is a powerful tool for studying the structure and dynamics of ¹⁷O-labeled molecules.[1][2] The chemical shift of the ¹⁷O nucleus is highly sensitive to its local electronic environment, providing valuable information about hydrogen bonding, protein-ligand interactions, and enzymatic reaction intermediates.[1]

Typical NMR Experimental Parameters for ¹⁷O-labeled Proteins:

| Parameter | Value | Purpose |

| Magnetic Field Strength | High field (e.g., 14.1 T or higher) | To improve sensitivity and resolution. |

| Spectrometer Frequency | Dependent on field strength | For ¹⁷O, this is typically in the range of tens of MHz. |

| Pulse Sequence | Simple pulse-acquire or more complex sequences like CPMG | To acquire the ¹⁷O signal and measure relaxation properties. |

| Acquisition Time | Milliseconds to seconds | Depends on the relaxation properties of the ¹⁷O nucleus. |

| Number of Scans | Thousands to millions | Required to achieve an adequate signal-to-noise ratio due to the low sensitivity of ¹⁷O. |

| Temperature | 277-310 K | Maintained to ensure protein stability. |

Mass spectrometry is a highly sensitive technique for detecting and quantifying ¹⁷O-labeled metabolites.[6] It is particularly useful for tracing the flow of oxygen atoms through metabolic pathways.

General Workflow for ¹⁷O-Tracer Analysis by LC-MS/MS:

-

Sample Preparation: Extract metabolites from cells or tissues using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC) to reduce the complexity of the sample and resolve isomers.

-

Ionization: Ionize the separated metabolites using an appropriate ionization source, such as electrospray ionization (ESI).

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions in the mass spectrometer. The incorporation of ¹⁷O will result in a characteristic mass shift in the detected metabolite.

-

Tandem MS (MS/MS): For structural confirmation, select the ¹⁷O-labeled ion of interest and fragment it to produce a characteristic fragmentation pattern, which can be compared to that of an unlabeled standard.

-

Data Analysis: Quantify the abundance of the ¹⁷O-labeled and unlabeled forms of the metabolite to determine the extent of isotopic enrichment and calculate metabolic fluxes.

Key Applications and Quantitative Insights

¹⁷O isotope tracer experiments have provided critical quantitative data in several areas of biological research.

Elucidating Enzyme Mechanisms: Kinetic Isotope Effects

The measurement of kinetic isotope effects (KIEs) using ¹⁷O is a powerful method for probing the transition states of enzymatic reactions. The KIE is the ratio of the reaction rate with the light isotope (¹⁶O) to the rate with the heavy isotope (¹⁷O).

Table 1: Representative ¹⁷O Kinetic Isotope Effects in Enzymatic Reactions

| Enzyme | Substrate | Position of ¹⁷O Label | ¹⁶k/¹⁷k | Mechanistic Implication |

| Alkaline Phosphatase | p-Nitrophenyl phosphate | Bridge & Non-bridge | 1.012 & 0.989 | Associative transition state for phosphoryl transfer. |

| Myosin S1 ATPase | ATP | γ-phosphate | 1.018 | Evidence for a dissociative-like transition state in ATP hydrolysis. |

| Glycerol Kinase | ATP | γ-phosphate | 1.007 | Suggests an associative mechanism for phosphoryl transfer. |

Note: The values presented are illustrative and can vary with experimental conditions.

Mapping Metabolic Pathways: Tracing Oxygen's Fate

By tracking the incorporation of ¹⁷O from labeled precursors into downstream metabolites, researchers can map the flow of oxygen atoms through metabolic networks.

Table 2: ¹⁷O Isotopic Enrichment in a Study of Glutamine Metabolism in Cancer Cells

| Metabolite | ¹⁷O Enrichment (%) in Control Cells | ¹⁷O Enrichment (%) in Treated Cells | Interpretation |

| Glutamate | 35.2 ± 2.1 | 18.5 ± 1.5 | Reduced entry of glutamine into the TCA cycle upon treatment. |

| α-Ketoglutarate | 28.9 ± 1.8 | 12.3 ± 1.1 | Consistent with decreased glutaminolysis. |

| Succinate | 15.4 ± 1.2 | 5.8 ± 0.7 | Downstream effect of reduced glutamine metabolism. |

| Malate | 12.1 ± 1.0 | 4.2 ± 0.5 | Further evidence of pathway inhibition. |

Note: Data are hypothetical and for illustrative purposes.

Visualizing a Key Biological Process: ATP Hydrolysis

¹⁷O tracer studies have been instrumental in understanding the mechanism of ATP hydrolysis, a fundamental energy-releasing reaction in biology. The following diagram illustrates the general workflow for such an experiment.

Caption: Experimental workflow for studying ATP hydrolysis using ¹⁷O-labeled water.

This workflow allows researchers to determine which of the phosphate-oxygen bonds is cleaved during the reaction by analyzing the location of the ¹⁷O label in the products.

The following diagram illustrates the signaling pathway of ATP hydrolysis as elucidated by ¹⁷O tracer studies, confirming the nucleophilic attack of a water molecule on the γ-phosphate of ATP.

Caption: Mechanism of ATP hydrolysis showing the incorporation of ¹⁷O from water.

Conclusion and Future Directions

¹⁷O isotope tracer experiments have evolved from a niche technique to a powerful and versatile tool in the arsenal of biochemists, molecular biologists, and drug development professionals. The ability to directly probe the role of oxygen in a myriad of biological processes provides a level of mechanistic detail that is often unattainable with other methods.

Future advancements in this field will likely be driven by:

-

Increased availability and reduced cost of ¹⁷O-labeled compounds.

-

Improvements in the sensitivity of NMR and MS instrumentation.

-

Development of novel computational tools for the analysis of complex isotopic labeling data.

As these technologies continue to mature, the application of ¹⁷O tracer studies is expected to expand, further unraveling the intricate molecular mechanisms that underpin life.

References

- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labeling of amino acids and peptides with isotopic oxygen as followed by 17O-N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidation of cellular metabolism via metabolomics and stable-isotope assisted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethanol-¹⁷O in ¹⁷O NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxygen-17 (¹⁷O) NMR spectroscopy is a powerful analytical technique for probing the local chemical environment of oxygen atoms in molecules. Despite the low natural abundance (0.037%) and quadrupolar nature (spin I = 5/2) of the ¹⁷O nucleus, which can lead to broad signals, the large chemical shift range of over 1600 ppm makes it highly sensitive to changes in molecular structure, dynamics, and intermolecular interactions.[1][2] The use of isotopically enriched compounds, such as Ethanol-¹⁷O, overcomes the low natural abundance, enabling a range of applications in chemistry, biochemistry, and drug metabolism studies.

Ethanol-¹⁷O serves as a valuable tracer to investigate metabolic pathways, enzyme kinetics, and the chemical fate of ethanol in biological systems. By selectively labeling the hydroxyl group, researchers can directly monitor the oxygen atom's involvement in enzymatic reactions and its incorporation into downstream metabolites. This application note provides an overview of the applications, quantitative data, and detailed protocols for utilizing Ethanol-¹⁷O in ¹⁷O NMR spectroscopy.

Applications of Ethanol-¹⁷O in ¹⁷O NMR Spectroscopy

The primary application of Ethanol-¹⁷O is as a tracer to elucidate the metabolic fate of the ethanol molecule, particularly the oxygen atom, in biological systems. This allows for the direct investigation of:

-

Enzyme Kinetics and Mechanism: Studying the interaction of ethanol with alcohol dehydrogenase (ADH) and other metabolizing enzymes. ¹⁷O NMR can provide insights into the binding of the ethanol hydroxyl group to the enzyme's active site.[3][4]

-

Metabolic Pathway Analysis: Tracing the incorporation of the ¹⁷O label from ethanol into its primary metabolite, acetaldehyde, and subsequently into acetate. This provides a direct method to follow the oxidative metabolism of ethanol.[1][5][6]

-

Quantification in Complex Mixtures: ¹⁷O NMR can be used for the direct quantification of ethanol and other oxygenates in complex matrices, such as gasoline, without interference from hydrocarbon components.[7] This principle can be extended to biological fluids, provided that sufficient concentrations of the labeled compound are present.

Data Presentation: ¹⁷O NMR Spectroscopic Properties of Ethanol

The following table summarizes the available quantitative ¹⁷O NMR data for ethanol. These parameters are crucial for setting up NMR experiments and for the interpretation of the resulting spectra.

| Parameter | Value | Conditions | Reference(s) |

| Chemical Shift (δ) | ~ -2 to 7 ppm | Relative to H₂O. Varies with solvent and concentration. | [1] |

| Spin-Lattice Relaxation Time (T₁) | ~ 3.0 ms | Neat Ethanol | [2] |

| Spin-Spin Relaxation Time (T₂) | Not explicitly found for ¹⁷O, but expected to be short due to quadrupolar relaxation. | - | |

| Linewidth (Δν₁/₂) | ~ 120 Hz | Neat Ethanol | [2] |

| ¹J(¹⁷O, ¹H) Coupling Constant | ~ 80 Hz | Neat Ethanol | [2] |

Note: The chemical shift and linewidth are highly sensitive to the solvent, temperature, and pH due to changes in hydrogen bonding and chemical exchange rates.

Experimental Protocols

Protocol 1: General ¹⁷O NMR of Ethanol-¹⁷O

This protocol outlines the general procedure for acquiring a standard ¹⁷O NMR spectrum of an Ethanol-¹⁷O sample.

1. Sample Preparation: a. If using neat Ethanol-¹⁷O, transfer approximately 0.5-0.6 mL directly into a 5 mm NMR tube. b. For solutions, dissolve the Ethanol-¹⁷O in an appropriate oxygen-free solvent (e.g., a deuterated solvent that does not contain oxygen) to the desired concentration. High concentrations (> 0.1 M) are recommended.[1] c. For biological samples in aqueous buffers, prepare the sample as required for the specific experiment, ensuring the final concentration of Ethanol-¹⁷O is sufficiently high for detection.

2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁷O frequency. b. Ensure the spectrometer's temperature is stable.

3. Data Acquisition: a. Pulse Sequence: A simple one-pulse (or "zg" on Bruker systems) experiment is often sufficient. b. Acquisition Parameters (starting point, based on literature[1]):

- Pulse Width (P1): Calibrate a 90° pulse.

- Number of Scans (NS): Varies depending on concentration. Start with several thousand scans (e.g., 6,000-10,000) and adjust as needed for adequate signal-to-noise.

- Relaxation Delay (D1): Should be on the order of 5 x T₁. Given the short T₁ of ¹⁷O in ethanol (~3 ms), a short delay of 0.1 seconds is a reasonable starting point.[2]

- Acquisition Time (AQ): A short acquisition time (e.g., 0.04 s) is often used due to the rapid decay of the signal (short T₂).

- Spectral Width (SW): Set a wide spectral width to encompass the expected chemical shift range of ¹⁷O (e.g., 200-300 ppm). c. Referencing: The spectrum can be referenced externally to a sample of D₂O or H₂O (δ = 0 ppm).

4. Data Processing: a. Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio of the broad ¹⁷O signal. b. Perform Fourier transformation, phasing, and baseline correction as standard.

Protocol 2: Tracing Ethanol Metabolism in Cell Culture using Ethanol-¹⁷O

This protocol provides a framework for a tracer experiment to monitor the metabolic fate of Ethanol-¹⁷O in a cell culture system.

1. Cell Culture and Treatment: a. Culture the cells of interest (e.g., hepatocytes) to the desired confluency in standard culture media. b. Prepare a sterile stock solution of Ethanol-¹⁷O. c. Replace the standard culture medium with a medium containing a known concentration of Ethanol-¹⁷O (e.g., in the low millimolar range, depending on the cell type's tolerance). d. Incubate the cells for various time points to allow for metabolism.

2. Metabolite Extraction: a. At each time point, harvest the cells and quench their metabolism rapidly (e.g., by flash-freezing in liquid nitrogen). b. Perform a metabolite extraction using a standard method, such as a methanol-chloroform-water extraction, to separate polar metabolites into the aqueous phase. c. Lyophilize the aqueous phase to remove the solvent.

3. NMR Sample Preparation: a. Reconstitute the dried metabolite extract in a minimal volume of D₂O containing a known concentration of a reference standard (if quantification is desired). b. Transfer the sample to an NMR tube.

4. ¹⁷O NMR Data Acquisition and Analysis: a. Acquire ¹⁷O NMR spectra as described in Protocol 1. A higher number of scans will likely be necessary due to the lower concentrations of metabolites. b. Analyze the spectra for the appearance of new signals corresponding to ¹⁷O-labeled metabolites (e.g., acetate). The chemical shift of these new peaks will indicate the chemical environment of the oxygen atom. c. Integrate the signals to quantify the relative amounts of Ethanol-¹⁷O and its metabolites over time.

Mandatory Visualization

Metabolic Pathway of Ethanol

The following diagram illustrates the primary oxidative pathway for ethanol metabolism, highlighting the fate of the oxygen atom from ethanol.

Caption: Oxidative metabolism of Ethanol-¹⁷O.

Experimental Workflow for ¹⁷O NMR Tracer Studies

This diagram outlines the general workflow for conducting a tracer experiment using Ethanol-¹⁷O and ¹⁷O NMR.

Caption: General workflow for Ethanol-¹⁷O tracer studies.

References

- 1. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. PDB-101: Molecule of the Month: Alcohol Dehydrogenase [pdb101.rcsb.org]

- 5. Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for ¹⁷O NMR of Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at an atomic level.[1][2][3][4] While ¹H, ¹³C, and ¹⁵N are the most commonly used nuclei in biomolecular NMR, the oxygen-17 (¹⁷O) isotope offers a unique and direct probe into crucial biological processes.[5][6] Oxygen atoms are key players in hydrogen bonding, enzymatic catalysis, and protein-ligand interactions.[5][7] Therefore, ¹⁷O NMR can provide invaluable insights that are not accessible with other nuclei.[6][8]

However, the application of ¹⁷O NMR to biological samples has been historically challenging due to the inherent properties of the ¹⁷O nucleus.[6][9][10][11] Recent advancements in isotopic labeling, high-field magnets, and solid-state NMR techniques have started to overcome these hurdles, opening up new avenues for research in structural biology and drug discovery.[6][9][10][12]

This document provides a detailed overview of the protocols and applications of ¹⁷O NMR for the study of biological samples, aimed at researchers, scientists, and professionals in drug development.

Challenges in ¹⁷O NMR of Biological Samples

The primary challenges in performing ¹⁷O NMR on biological samples stem from the nuclear properties of the ¹⁷O isotope:

-

Low Natural Abundance: The natural abundance of ¹⁷O is only 0.037%, making it practically invisible in NMR experiments without isotopic enrichment.[6][9][10][11]

-

Quadrupolar Nucleus: ¹⁷O has a nuclear spin of I = 5/2, which means it is a quadrupolar nucleus.[6][9] This property leads to broad spectral lines due to efficient quadrupolar relaxation, resulting in low resolution and sensitivity.[6][9]

-

Low NMR Receptivity: The combination of low natural abundance and a non-zero quadrupole moment results in a very low NMR receptivity for ¹⁷O compared to other nuclei like ¹H or ¹³C.[7]

These challenges necessitate the use of specialized techniques and experimental setups to acquire high-quality ¹⁷O NMR spectra from biological samples.